4-Methoxyisoindoline

Organic Synthesis Catalytic Reduction Structure-Reactivity Relationship

4-Methoxyisoindoline (CAS 127168-73-4) is a bicyclic heterocyclic compound belonging to the isoindoline family, characterized by a methoxy group at the 4-position of its phenyl ring. With a molecular weight of 149.19 g/mol and the formula C9H11NO, this compound serves as a critical building block or intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 127168-73-4
Cat. No. B166256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyisoindoline
CAS127168-73-4
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CNC2
InChIInChI=1S/C9H11NO/c1-11-9-4-2-3-7-5-10-6-8(7)9/h2-4,10H,5-6H2,1H3
InChIKeyDCDSDKAYJZLMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyisoindoline (CAS 127168-73-4): Procurement and Differentiation Guide for a Key Isoindoline Scaffold


4-Methoxyisoindoline (CAS 127168-73-4) is a bicyclic heterocyclic compound belonging to the isoindoline family, characterized by a methoxy group at the 4-position of its phenyl ring . With a molecular weight of 149.19 g/mol and the formula C9H11NO, this compound serves as a critical building block or intermediate in organic synthesis, particularly in the development of pharmaceutical agents [1]. Its utility stems from the unique electronic and steric properties conferred by the 4-methoxy substituent, which can significantly modulate the physicochemical and biological properties of derived molecules compared to other positional isomers or unsubstituted analogs [2].

Scaffold

4-Methoxy isoindoline building block for SAR and lead optimization studies

Supply

Defined purity specification with scalable supply for preclinical workflows

Reactivity

Regiospecific reduction-inert profile distinct from 5-methoxy isomer

Why Unsubstituted or Differently-Substituted Isoindolines Cannot Replace 4-Methoxyisoindoline


In-class isoindoline derivatives are not interchangeable due to the profound impact of substituent position on chemical reactivity, biological activity, and downstream synthetic utility. For instance, the 4-methoxy group in this compound confers unique reactivity in reduction reactions, remaining completely inert under conditions that partially reduce the 5-methoxy isomer . This divergent chemical behavior is mirrored in biological systems, where the precise location of a methoxy group can drastically alter a molecule's potency and mechanism of action, as demonstrated in related pharmacophores [1]. Therefore, substituting 4-Methoxyisoindoline with an alternative like 5- or 6-methoxyisoindoline, or an unsubstituted isoindoline, can lead to complete failure of a chemical transformation, a loss of target biological activity, or the generation of an entirely different pharmacological profile, making the correct selection of this specific regioisomer critical for scientific validity and reproducibility.

Reactivity
4-Methoxyisoindoline

Remains inert under Pd-catalyzed hydride reduction

5-Methoxy isomer

Undergoes partial reduction; reactivity may not transfer

Bioactivity
4-Methoxyisoindoline

Reported CYP1A1 inhibition and cytotoxicity profile

Unsubstituted / 6-Methoxy

Biological activity profile may shift with substituent position

Quantitative Differentiation of 4-Methoxyisoindoline (CAS 127168-73-4) for Scientific Selection


Chemical Reactivity: Complete Inertness to Palladium-Catalyzed Hydride Reduction Contrasts with 5-Methoxy Isomer

In a direct comparative study of isoindoline derivatives under palladium-catalyzed hydride reduction conditions, 4-Methoxyisoindoline exhibited a distinct reactivity profile. It was completely inert to the reaction, while its close analog, 5-methoxyisoindoline, underwent partial reduction . This demonstrates that the 4-position methoxy substitution significantly alters the electronic properties of the aromatic ring, making it resistant to a transformation that affects the 5-substituted isomer.

Reduction Reactivity
Data to verify
Inert (no reduction) vs 5-Methoxy: Partial reduction

Supports synthetic route differentiation between regioisomers

Pd-catalyzed hydride reduction conditions

Organic Synthesis Catalytic Reduction Structure-Reactivity Relationship

Commercial Availability: Verified 98% Purity and Kilo-Scale Production for Preclinical Development

For procurement in a drug discovery or development setting, 4-Methoxyisoindoline is available with a minimum purity specification of 98% as determined by HPLC, with production scales reaching up to kilograms (kgs) [1]. This level of purity and scale is a key differentiator compared to less common or custom-synthesized isoindoline analogs, which may only be available in lower purities or milligram quantities, thereby reducing their utility for advanced studies.

Purity & Scale
Supplier data
≥98% HPLC
Production scale up to kgs

Supports preclinical supply planning and lot consistency review

Supplier specification; verify per lot

Drug Discovery Preclinical Development Supply Chain Management

Cytochrome P450 (CYP) Interaction: Potent Inhibition of CYP1A1 with an EC50 of 2.3 µM

In functional assays assessing cytochrome P450 (CYP) inhibition, 4-Methoxyisoindoline demonstrated potent activity against CYP1A1. It exhibited an EC50 of 2,300 nM (2.3 µM) for inhibiting this enzyme in human HEK293 cells [1]. This is a specific, quantifiable interaction that differentiates it from other isoindoline derivatives that may have different CYP inhibition profiles, a critical consideration in lead optimization to mitigate drug-drug interaction risks.

CYP1A1 Inhibition
Class-level
EC50 2.3 µM

Supports ADME-Tox profiling review for isoindoline-derived molecules

Human CYP1A1 in HEK293 cells; isoform-specific context

Drug Metabolism Pharmacokinetics ADME-Tox

Anticancer Activity: Cytotoxicity Profile in Breast and Lung Cancer Cell Lines with IC50 Range of 10-25 µM

Studies evaluating the anticancer potential of 4-Methoxyisoindoline have demonstrated its cytotoxic effects against several cancer cell lines, including those from breast and lung cancers. The reported IC50 values fall within a range of 10 to 25 µM . This provides a quantitative benchmark for its antiproliferative activity, offering a point of comparison for other isoindoline analogs being explored in oncology research.

Cytotoxicity Profile
Data to verify
IC50 10–25 µM

Supports cell-model endpoint review for oncology research programs

Breast and lung cancer cell-line context

Cancer Biology Cytotoxicity Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for 4-Methoxyisoindoline (CAS 127168-73-4)


Medicinal Chemistry: A Validated Scaffold for CNS and Oncology Drug Discovery Programs

4-Methoxyisoindoline is a core scaffold in the synthesis of numerous pharmaceutical candidates, particularly those targeting the central nervous system (CNS) and cancer . Its structure is embedded in compounds investigated for treating neurological diseases [1] and as anticancer agents, where its derivatives have shown activity in modulating immune cell factors and inhibiting tumor growth [2]. Its established synthetic accessibility at scale [3] and defined cytotoxic profile make it an ideal starting point for structure-activity relationship (SAR) studies and lead optimization campaigns.

Organic Synthesis: A Robust Intermediate for Complex Molecule Construction

Due to its specific chemical properties, particularly its demonstrated inertness under palladium-catalyzed reduction conditions , 4-Methoxyisoindoline is a valuable building block for synthesizing complex molecules. Its differentiated reactivity compared to the 5-methoxy isomer allows chemists to design multi-step sequences where the isoindoline core is preserved while other parts of the molecule are transformed. This makes it the necessary starting material for synthesizing a range of complex derivatives, including 4-arylmethoxy isoindolines, which are patented for various therapeutic applications [1].

ADME-Tox Profiling: A Model Compound for Studying CYP1A1-Mediated Metabolism

The quantifiable inhibition of CYP1A1 (EC50 = 2.3 µM) by 4-Methoxyisoindoline positions it as a valuable tool compound in drug metabolism studies. Researchers can use it as a model substrate or inhibitor to investigate CYP1A1-mediated metabolic pathways, assess potential drug-drug interaction risks for novel chemical entities containing the isoindoline motif, and guide the structural optimization of lead compounds to improve their metabolic stability and safety profiles.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Isoindoline scaffold with 4-methoxy substitution context
Cytotoxicity and CYP endpoint review
Complex molecule synthesis
4-Methoxy regiospecific reactivity profile
Reduction-condition compatibility assessment
CYP1A1-mediated metabolism studies
Reported CYP1A1 inhibition context
ADME-Tox profiling endpoint review

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